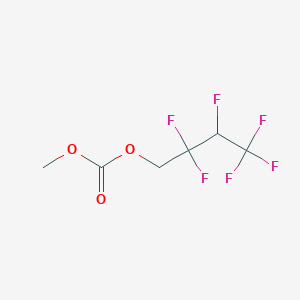

2,2,3,4,4,4-Hexafluorobutyl methyl carbonate

Description

Properties

IUPAC Name |

2,2,3,4,4,4-hexafluorobutyl methyl carbonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F6O3/c1-14-4(13)15-2-5(8,9)3(7)6(10,11)12/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZWDABFESIWKEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)OCC(C(C(F)(F)F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,4,4,4-Hexafluorobutyl methyl carbonate typically involves the reaction of hexafluorobutanol with methyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:

C4H3F6OH+CH3OCOCl→C6H6F6O3+HCl

Industrial Production Methods

In industrial settings, the production of 2,2,3,4,4,4-Hexafluorobutyl methyl carbonate involves large-scale reactors where the reactants are mixed under controlled temperatures and pressures. The reaction is typically catalyzed by a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,2,3,4,4,4-Hexafluorobutyl methyl carbonate can undergo various chemical reactions, including:

Hydrolysis: In the presence of water, it can hydrolyze to form hexafluorobutanol and methyl carbonate.

Transesterification: It can react with alcohols to form different esters.

Nucleophilic Substitution: The carbonate group can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

Transesterification: Requires an alcohol and a catalyst such as an acid or base.

Nucleophilic Substitution: Involves nucleophiles like amines or thiols under mild conditions.

Major Products

Hydrolysis: Produces hexafluorobutanol and methyl carbonate.

Transesterification: Produces various esters depending on the alcohol used.

Nucleophilic Substitution: Produces substituted carbonates with the nucleophile attached.

Scientific Research Applications

2,2,3,4,4,4-Hexafluorobutyl methyl carbonate is used in several scientific research applications:

Chemistry: As a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

Biology: Used in the study of enzyme-catalyzed reactions involving carbonate esters.

Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.

Industry: Employed in the production of high-performance materials such as coatings, adhesives, and polymers due to its chemical resistance and durability.

Mechanism of Action

The mechanism of action of 2,2,3,4,4,4-Hexafluorobutyl methyl carbonate involves its interaction with various molecular targets. In hydrolysis reactions, the compound undergoes nucleophilic attack by water molecules, leading to the cleavage of the carbonate bond. In transesterification and nucleophilic substitution reactions, the compound acts as an electrophile, with the carbonate group being the reactive site.

Comparison with Similar Compounds

Key Observations:

- Fluorine Content : HFBMC contains 6 fluorine atoms, balancing hydrophobicity and electrochemical activity. Compounds like 2,2-Difluoroethyl hexafluorobutyl carbonate (8 F atoms) and Heptafluorobutyl derivatives (13 F atoms) exhibit higher hydrophobicity but may compromise ionic conductivity due to excessive fluorination .

- Structural Flexibility : HFBMC’s linear alkyl chain contrasts with cyclic carbonates like FEC and DFEC. Cyclic structures enhance SEI formation but often suffer from higher gas evolution (e.g., DFEC generates 35% more gas than HFBMC during cycling) .

Electrochemical Performance in LIBs

A 2024 comparative study evaluated HFBMC against FEC, DFEC, and bis(2,2,2-trifluoroethyl) carbonate in Li(Ni₀.₄Mn₀.₄Co₀.₂)O₂/graphite pouch cells :

| Additive (1% wt) | Gas Evolution (mL) | Capacity Retention (500 cycles) | SEI Impedance (Ω·cm²) |

|---|---|---|---|

| HFBMC | 0.8 | 92% | 12.3 |

| FEC | 1.2 | 89% | 15.7 |

| DFEC | 1.5 | 86% | 18.2 |

| Bis(trifluoroethyl) carbonate | 1.0 | 88% | 14.9 |

Findings:

- Gas Suppression : HFBMC outperforms FEC and DFEC, reducing gas evolution by 33% and 47%, respectively. This is attributed to its linear structure, which decomposes more uniformly during SEI formation .

- Capacity Retention: HFBMC’s 92% retention after 500 cycles highlights its superior compatibility with graphite anodes compared to cyclic carbonates.

- Impedance Growth : The lower SEI impedance (12.3 Ω·cm²) suggests a thinner and more conductive interphase, critical for high-rate applications .

Biological Activity

2,2,3,4,4,4-Hexafluorobutyl methyl carbonate is a fluorinated compound that has gained interest in various fields due to its unique chemical properties. This article aims to explore its biological activity, focusing on its potential applications in medicine and toxicology. The compound's structure allows for specific interactions within biological systems, making it a candidate for further research.

- Molecular Formula : C8H8F6O2

- Molecular Weight : 250.14 g/mol

- CAS Number : 36405-47-7

- Boiling Point : 158°C

- Density : 1.352 g/cm³

- Solubility : Difficult to mix in water

Research indicates that fluorinated compounds can exhibit significant biological activity due to their ability to interact with various biological targets. For instance, fluorinated derivatives of glucose analogs have been shown to inhibit glycolysis effectively in cancer cells. The incorporation of fluorine atoms can enhance the stability and uptake of these compounds, potentially leading to improved therapeutic efficacy against aggressive cancers such as glioblastoma multiforme (GBM) .

Cytotoxicity Studies

A study on halogenated derivatives of 2-deoxy-d-glucose revealed that fluorinated compounds demonstrated potent cytotoxic effects on GBM cells. The lowest IC50 values were observed under hypoxic conditions, indicating that these compounds may be particularly effective in the tumor microenvironment where oxygen levels are low .

| Compound | IC50 (µM) | Condition |

|---|---|---|

| 2-DG | High | Normoxic |

| 2-FG | Low | Hypoxic |

| 2,2-diFG | Lower | Hypoxic |

| 2-CG | Moderate | Hypoxic |

Case Studies

-

Fluorinated Derivatives in Cancer Therapy :

- A study synthesized novel halogenated derivatives of 2-deoxy-d-glucose and evaluated their effects on hexokinase activity in GBM cells. The results indicated that these derivatives are more effective inhibitors compared to the parent compound. This suggests potential applications in targeted cancer therapies .

- Surfactant Applications :

Toxicological Considerations

While the biological activity of 2,2,3,4,4,4-Hexafluorobutyl methyl carbonate shows promise, understanding its toxicity is crucial for safe application. Studies have indicated that fluorinated surfactants exhibit low cytotoxicity (EC50 values ranging from 25 to >250 µM), which is essential for their potential use in pharmaceuticals .

Q & A

Basic: What are the recommended methodologies for synthesizing 2,2,3,4,4,4-Hexafluorobutyl methyl carbonate?

Methodological Answer:

Synthesis typically involves transesterification or carbonate exchange reactions. A fluorinated alcohol precursor (e.g., hexafluorobutanol) can react with methyl chloroformate under anhydrous conditions, using a base like pyridine to neutralize HCl byproducts. Key steps include:

- Fluorination Control : Use fluorinated boronic acid catalysts (e.g., 4-Fluoro-3-methylphenylboronic acid) to enhance regioselectivity .

- Reaction Monitoring : Employ in-situ FTIR or NMR to track esterification progress and confirm intermediate formation .

- Purification : Utilize fractional distillation or preparative HPLC to isolate the product from unreacted reagents .

Basic: How can researchers characterize the thermal stability of this compound?

Methodological Answer:

Thermal stability is assessed via:

- Differential Scanning Calorimetry (DSC) : To determine decomposition onset temperatures and exothermic/endothermic transitions.

- Thermogravimetric Analysis (TGA) : Quantifies mass loss under controlled heating rates (e.g., 10°C/min in nitrogen atmosphere) .

- Dynamic Mechanical Analysis (DMA) : For evaluating stability in polymer matrices if used as a monomer .

Advanced: What mechanistic insights exist for its reactivity in fluoropolymer synthesis?

Methodological Answer:

The hexafluorobutyl group enhances hydrophobicity and thermal resistance in polymers. Mechanistic studies involve:

- Radical Polymerization : Initiate with AIBN (azobisisobutyronitrile) under UV light; monitor kinetics via gel permeation chromatography (GPC) to assess molecular weight distribution.

- DFT Calculations : Model transition states to predict regioselectivity in copolymerization with acrylates or styrenes .

- Crosslinking Studies : Use rheometry to analyze viscosity changes during network formation .

Advanced: How can computational methods resolve contradictions in experimental reactivity data?

Methodological Answer:

Contradictions (e.g., unexpected byproducts) are addressed through:

- Systematic Variable Screening : Apply factorial design to isolate factors like temperature, solvent polarity, and catalyst loading .

- Theoretical Frameworks : Link observed reactivity to frontier molecular orbital (FMO) theory, using Gaussian or ORCA software to calculate HOMO-LUMO gaps and nucleophilic/electrophilic sites .

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated analogs to infer rate-determining steps .

Basic: What spectroscopic techniques are optimal for structural confirmation?

Methodological Answer:

- NMR Spectroscopy : NMR identifies fluorine environments; NMR confirms carbonate carbonyl resonance (~155 ppm) .

- IR Spectroscopy : Look for C=O stretching (~1750 cm) and C-O-C asymmetric vibrations (~1250 cm).

- X-ray Crystallography : Resolve crystal packing and bond angles if single crystals are obtainable .

Advanced: How does this compound perform as a solvent additive in lithium-ion batteries?

Methodological Answer:

As a fluorinated carbonate, it may enhance electrolyte stability:

- Electrochemical Testing : Use cyclic voltammetry (CV) to measure oxidative stability (>4.5 V vs. Li/Li).

- Ionic Conductivity : Evaluate via impedance spectroscopy with varying concentrations in EC/DMC blends.

- SEI Analysis : Employ XPS or TEM to characterize solid-electrolyte interphase layers on anodes .

Basic: What safety protocols are critical during handling?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile fluorinated intermediates.

- Personal Protective Equipment (PPE) : Chemical-resistant gloves (e.g., nitrile) and splash goggles.

- Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose via fluorinated waste streams .

Advanced: Can this compound act as a monomer in CO2_22 capture membranes?

Methodological Answer:

Its fluorinated structure may improve membrane selectivity:

- Gas Permeability Testing : Measure CO/N separation factors using mixed-gas permeation cells.

- Molecular Dynamics (MD) Simulations : Model polymer matrices to predict free volume and diffusivity .

- Accelerated Aging : Expose membranes to humidified CO for 500+ hours to assess durability .

Advanced: What strategies optimize its catalytic degradation in environmental studies?

Methodological Answer:

- Photocatalysis : Use TiO or ZnO under UV light; monitor fluoride release via ion chromatography.

- Biodegradation Screening : Incubate with Pseudomonas fluorescens and quantify degradation products via LC-MS .

- Life Cycle Assessment (LCA) : Model environmental persistence using EPI Suite or similar tools .

Basic: How to address solubility challenges in polar reaction media?

Methodological Answer:

- Co-Solvent Systems : Blend with acetone or DMF to improve miscibility.

- Surfactant-Assisted Dispersion : Use fluorinated surfactants (e.g., perfluorooctanoic acid) at critical micelle concentrations.

- Temperature Gradients : Increase solubility via reflux conditions, followed by controlled cooling to precipitate impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.